3-({5-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}SULFANYL)-N-(2-PHENYLETHYL)PROPANAMIDE
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Overview
Description
3-({5-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}SULFANYL)-N-(2-PHENYLETHYL)PROPANAMIDE is a chemical compound with a unique structure that combines a thiazole ring with a triazole ring.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives, have been studied for their anticonvulsant activity . Therefore, it’s possible that this compound may interact with similar targets, such as ion channels or receptors in the nervous system.
Mode of Action
It’s known that triazole and thiadiazole derivatives can interact with biological targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function . The specific interactions of this compound with its targets would depend on the molecular structure and the nature of the target.
Biochemical Pathways
Based on the potential anticonvulsant activity of similar compounds , it’s possible that this compound may affect pathways related to neuronal signaling and excitability.
Result of Action
Based on the potential anticonvulsant activity of similar compounds , it’s possible that this compound may have effects on neuronal activity and signaling.
Preparation Methods
The synthesis of 3-({5-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}SULFANYL)-N-(2-PHENYLETHYL)PROPANAMIDE typically involves multi-step chemical reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The initial step involves the synthesis of the thiazole ring, which can be achieved through the reaction of appropriate starting materials under specific conditions.
Formation of the Triazole Ring: The next step involves the cyclization of intermediates to form the triazole ring.
Coupling Reactions: The final step involves coupling the thiazole and triazole rings with a phenethyl group to form the desired compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity .
Chemical Reactions Analysis
3-({5-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}SULFANYL)-N-(2-PHENYLETHYL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with other groups under suitable conditions.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various solvents and catalysts . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-({5-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}SULFANYL)-N-(2-PHENYLETHYL)PROPANAMIDE has diverse applications in scientific research, including:
Medicinal Chemistry: The compound is investigated for its potential as a drug candidate due to its unique structure and biological activity.
Drug Discovery: It is used as a tool for studying drug interactions and enzymatic reactions, aiding in the development of new therapeutic agents.
Material Sciences: The compound’s unique structure enables its use in the development of materials with specific properties, such as nonlinear optical properties.
Biological Research: It is used to study various biological processes and molecular pathways, providing insights into cellular mechanisms.
Comparison with Similar Compounds
3-({5-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}SULFANYL)-N-(2-PHENYLETHYL)PROPANAMIDE can be compared with other similar compounds, such as:
1,2,4-Triazole Derivatives: These compounds share the triazole ring structure and have diverse biological activities.
Thiazole Derivatives: Compounds containing the thiazole ring are known for their pharmacological properties.
Hybrid Compounds: Similar hybrid compounds that combine different heterocyclic rings have shown promising activities in various fields.
Properties
IUPAC Name |
N-(2-phenylethyl)-3-[(5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4OS2/c26-19(22-13-11-16-7-3-1-4-8-16)12-14-27-20-23-24-21-25(20)18(15-28-21)17-9-5-2-6-10-17/h1-10,15H,11-14H2,(H,22,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBWSRRKWUBWJSS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CCSC2=NN=C3N2C(=CS3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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